molecular formula C21H21N5 B10867858 7-benzyl-5,6-dimethyl-3-(pyridin-3-ylmethyl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine

7-benzyl-5,6-dimethyl-3-(pyridin-3-ylmethyl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine

Cat. No.: B10867858
M. Wt: 343.4 g/mol
InChI Key: KWHXYAFNUYBPFN-UHFFFAOYSA-N
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Description

7-BENZYL-5,6-DIMETHYL-3-(3-PYRIDYLMETHYL)-3,7-DIHYDRO-4H-PYRROLO[2,3-D]PYRIMIDIN-4-IMINE is a complex heterocyclic compound It features a pyrrolo[2,3-d]pyrimidine core, which is a fused bicyclic system containing both pyrrole and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-BENZYL-5,6-DIMETHYL-3-(3-PYRIDYLMETHYL)-3,7-DIHYDRO-4H-PYRROLO[2,3-D]PYRIMIDIN-4-IMINE typically involves multi-step organic synthesis. One common approach includes:

    Formation of the Pyrrolo[2,3-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Benzyl and Pyridylmethyl Groups: These groups can be introduced via alkylation reactions using benzyl halides and pyridylmethyl halides, respectively.

    Final Cyclization and Imine Formation: The final step often involves cyclization and imine formation under dehydrating conditions, such as using phosphorus oxychloride (POCl3) or other dehydrating agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include:

    Catalysis: Using catalysts to improve reaction efficiency.

    Flow Chemistry: Implementing continuous flow reactors to enhance reaction control and scalability.

    Green Chemistry Principles: Employing environmentally benign solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the imine group, converting it to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyrrolo[2,3-d]pyrimidine core and the benzyl and pyridylmethyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halides, nucleophiles like amines or thiols.

Major Products

    Oxidation Products: Alcohols, ketones.

    Reduction Products: Amines.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic systems for organic transformations.

    Material Science:

Biology and Medicine

    Pharmacology: Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Biological Probes: Used in research to study enzyme functions and signaling pathways.

Industry

    Chemical Synthesis: Employed as an intermediate in the synthesis of more complex molecules.

    Agriculture: Potential use in the development of agrochemicals.

Mechanism of Action

The mechanism of action of 7-BENZYL-5,6-DIMETHYL-3-(3-PYRIDYLMETHYL)-3,7-DIHYDRO-4H-PYRROLO[2,3-D]PYRIMIDIN-4-IMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, inhibiting their activity or modulating their function. This can affect various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 7-BENZYL-5,6-DIMETHYL-3-(3-PYRIDYLMETHYL)-3,7-DIHYDRO-4H-PYRROLO[2,3-D]PYRIMIDIN-4-IMINE is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity. The presence of both benzyl and pyridylmethyl groups enhances its ability to interact with a broader range of molecular targets, making it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C21H21N5

Molecular Weight

343.4 g/mol

IUPAC Name

7-benzyl-5,6-dimethyl-3-(pyridin-3-ylmethyl)pyrrolo[2,3-d]pyrimidin-4-imine

InChI

InChI=1S/C21H21N5/c1-15-16(2)26(13-17-7-4-3-5-8-17)21-19(15)20(22)25(14-24-21)12-18-9-6-10-23-11-18/h3-11,14,22H,12-13H2,1-2H3

InChI Key

KWHXYAFNUYBPFN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C2=C1C(=N)N(C=N2)CC3=CN=CC=C3)CC4=CC=CC=C4)C

Origin of Product

United States

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